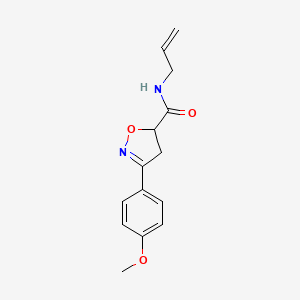

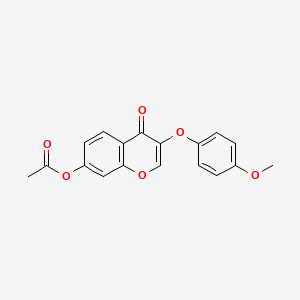

![molecular formula C18H20N2S B5555495 5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile" is a compound likely involved in synthetic organic chemistry, particularly in the field of heterocyclic chemistry. Compounds like it are synthesized for their potential applications in various fields, including material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related nicotinonitriles involves key reactions such as condensation, cyclization, and functional group transformations. For example, the synthesis of ethyl nicotinates and nicotinonitriles can be accomplished through vinyl substitution reactions starting from cyclopent(hex)ylidenecyanothioacetamide and N,N-dimethylformamide dimethyl acetal (Dyachenko, 2019).

Molecular Structure Analysis

The molecular structure of nicotinonitriles is characterized by the presence of a pyridine ring substituted with various functional groups. X-ray diffraction (XRD), GC–MS analysis, and NMR spectroscopy are commonly used techniques for structural determination (Zhou et al., 2008).

Chemical Reactions and Properties

Nicotinonitriles participate in a variety of chemical reactions, including nucleophilic substitutions, which are influenced by the electronic nature of the substituents on the pyridine ring. For example, reactions of 2-chloronicotinonitrile with thioureas demonstrate the versatility of nicotinonitrile derivatives in synthesizing heterocyclic compounds (Coppola & Shapiro, 1981).

Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

Nicotinonitrile derivatives have been synthesized and evaluated for their antiprotozoal activity. For instance, compounds synthesized from nicotinonitrile have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria. One study synthesized a compound via a multi-step process involving bromination and coupling reactions, demonstrating significant in vitro and in vivo antiprotozoal activity (Ismail et al., 2003).

Photo-induced Cytotoxicity

Ruthenium nitrosyl complexes with coordinated nicotinate derivatives have been studied for their nitric oxide release and related light-induced cytotoxicity. These complexes, upon light irradiation, release nitric oxide, which can induce cytotoxicity in cancer cells, such as breast adenocarcinoma MCF-7 cells. This suggests a potential application in photodynamic therapy for cancer treatment (Yakovlev et al., 2021).

Synthetic Methodologies

Innovative synthetic approaches to nicotinonitrile and related compounds have been explored. For example, the use of microwave irradiation has facilitated the synthesis of nicotinonitrile derivatives, demonstrating the utility of modern synthetic techniques in creating potentially bioactive molecules more efficiently (Al-Sheikh, 2011).

Primitive Earth Synthesis

Research into the synthesis of nicotinic acid derivatives under primitive Earth conditions has shown that compounds like nicotinonitrile can be formed by the action of electric discharges on simple molecules like ethylene and ammonia. This research provides insight into the prebiotic synthesis of biologically relevant molecules (Friedmann et al., 1971).

Propiedades

IUPAC Name |

5-ethyl-4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-5-16-13(3)17(10-19)18(20-14(16)4)21-11-15-8-6-12(2)7-9-15/h6-9H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMWDDZLJAXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC2=CC=C(C=C2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)